molecular formula C10H11N3O4 B2382348 3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 1235439-50-5

3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Cat. No.: B2382348
CAS No.: 1235439-50-5
M. Wt: 237.215
InChI Key: BEPAZZPSGHBEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-Methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS: 1050885-22-7) is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic core with a 4-methyl group and ketone moieties at positions 3 and 5. This compound shares structural motifs with other pyrazolo[3,4-b]pyridines known for anticancer, anti-inflammatory, and neuroactive properties .

Properties

IUPAC Name

3-(4-methyl-3,6-dioxo-2,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-4-5(2-3-6(14)15)9(16)11-8-7(4)10(17)13-12-8/h2-3H2,1H3,(H,14,15)(H3,11,12,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPAZZPSGHBEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1C(=O)NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include ethanol, triethylamine, and hydrazonoyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Features

The compound features a pyrazolo[3,4-b]pyridine core with a propanoic acid moiety. The unique substitution pattern enhances its biological activity and reactivity compared to other compounds in the same class.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)Target Bacteria
270.25Staphylococcus aureus
270.50Klebsiella pneumoniae

These results indicate effective antibacterial action against clinically relevant strains.

Anticancer Properties

Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies suggest enhanced binding affinity to cancer-related targets due to specific substitutions on the pyrazolo core.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory effects via modulation of inflammatory pathways. Activation of human peroxisome proliferator-activated receptor alpha (hPPARα) suggests potential therapeutic applications in treating inflammatory diseases.

Chemical Synthesis and Applications

In synthetic chemistry, it serves as a versatile building block for creating more complex molecules. The synthesis typically involves multiple steps and can be optimized for large-scale production using catalysts and continuous flow processes.

Neuropharmacology

Emerging research indicates potential applications in neuropharmacology due to its ability to interact with neurotransmitter systems. This could lead to developments in treatments for neurodegenerative diseases.

Study on Antimicrobial Activity

A recent study synthesized new derivatives of pyrazolo[3,4-b]pyridine and evaluated their antimicrobial efficacy against clinical isolates of bacteria. The results highlighted several compounds with promising activity profiles comparable to established antibiotics.

Anticancer Activity Assessment

Another research effort involved synthesizing various pyrazolo derivatives and evaluating them in vitro against multiple cancer cell lines. Findings indicated that specific modifications significantly enhanced cytotoxicity against breast and colon cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-{4-methyl-3,6-dioxo-...propanoic acid with analogous pyrazolo[3,4-b]pyridine derivatives, focusing on substituents, physicochemical properties, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features
Target Compound 4-methyl, 3,6-dioxo, 5-propanoic acid C11H13N3O4 251.24 1050885-22-7 High polarity due to carboxylic acid; potential for kinase inhibition
3-{1,4-Dimethyl-3,6-dioxo-...propanoic acid (CID 25313177) 1,4-dimethyl, 3,6-dioxo, 5-propanoic acid C12H15N3O4 265.27 1049605-66-4 Enhanced lipophilicity from 1-methyl group; possible metabolic stability
3-{2-Isopropyl-4-methyl-6-oxo-...propanoic acid (HR214753) 2-isopropyl, 4-methyl, 6-oxo C13H17N3O3 263.29 1018163-91-1 Bulky isopropyl group may hinder enzymatic degradation
3-[4-(Difluoromethyl)-2-ethyl-3-methyl-6-oxo-...propanoic acid 4-difluoromethyl, 2-ethyl, 3-methyl C13H16F2N3O3 316.29 EN300-231815 Fluorine atoms improve bioavailability and membrane permeability
2-{4-Methyl-3,6-dioxo-...}acetic acid (Synonym of target compound) 4-methyl, 3,6-dioxo, 5-acetic acid C9H9N3O4 223.19 1240529-02-5 Shorter side chain reduces solubility compared to propanoic acid

Structural and Functional Differences

  • Substituent Effects: The target compound’s propanoic acid group (vs. acetic acid in ) increases solubility and interaction with polar targets like enzymes . Fluorinated derivatives (e.g., 4-difluoromethyl in ) exhibit enhanced metabolic stability and binding affinity due to electronegativity and steric effects .
  • Synthetic Routes :

    • The target compound and analogs are synthesized via FeCl3-catalyzed cyclization (e.g., ), but substituents like difluoromethyl require specialized reagents (e.g., fluorinated aldehydes) .

Pharmacological Potential

  • Anticancer Activity: Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., 3,6-dioxo) show kinase inhibitory effects, as seen in hybrid compounds with thieno[2,3-d]pyrimidine moieties () .
  • Anti-inflammatory Applications : Derivatives with methyl/ethyl groups (e.g., 2-isopropyl in HR214753) modulate COX-2 inhibition in preclinical models .

Biological Activity

The compound 3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • IUPAC Name : 3-(4-methyl-3,6-dioxo-2,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
  • Molecular Formula : C10H11N3O4
  • CAS Number : 1235439-50-5

Structural Representation

The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core. This unique arrangement contributes to its biological activity and potential as a pharmaceutical agent.

Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including the compound , exhibit various biological activities:

  • PPAR Agonism : Some derivatives have been shown to act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which is involved in lipid metabolism and glucose homeostasis. A study highlighted that specific structural modifications significantly influence the agonistic activity on hPPARα .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. For instance, similar pyrazolo compounds demonstrated anti-proliferative effects against cancer cell lines such as A549 and HCT-116. These studies often measure IC50 values to quantify effectiveness .
  • Enzyme Inhibition : The compound's structure allows it to inhibit certain enzymes related to cancer progression and inflammation. This includes inhibition of epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical in optimizing the biological activity of pyrazolo compounds. Key findings include:

  • Substituent Positioning : The position and steric bulk of substituents on the pyrazole ring significantly affect PPARα agonistic activity.
  • Hydrophobic Interactions : The distance between hydrophobic regions and acidic functional groups is essential for enhancing binding affinity to target receptors .

Anticancer Activity Assessment

In a study evaluating various pyrazolo derivatives for their anticancer properties, compounds were tested against multiple cancer cell lines. Notably:

CompoundCell LineIC50 (µM)Mechanism of Action
12bA5498.21EGFR inhibition
12bHCT-11619.56EGFR inhibition
10fHigh-fructose rat modelComparable to fenofibrateLipid metabolism modulation

This table summarizes the effectiveness of specific derivatives in inhibiting cancer cell proliferation through targeted mechanisms.

Anti-inflammatory Potential

Research has also explored the anti-inflammatory properties of similar compounds derived from pyrazolo[3,4-b]pyridine scaffolds. Compounds demonstrated significant lipoxygenase (LOX) inhibition, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-b]pyridine derivatives like 3-{4-methyl-3,6-dioxo...propanoic acid?

  • Methodological Answer : Synthesis typically involves cyclocondensation of pyrazole-amine precursors with α,β-unsaturated carbonyl compounds. For example:
  • Step 1 : React 1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with trifluoroacetic acid (TFA) as a catalyst .
  • Step 2 : Hydrolysis of the ester intermediate using NaOH or KOH to yield the carboxylic acid moiety .
  • Key Conditions : Solvent (toluene), temperature (reflux at 110°C), and catalyst (TFA at 30 mol%).
  • Characterization : Confirm purity via melting point analysis (e.g., 133°C for analogous compounds) and NMR/IR spectroscopy .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H NMR : Look for characteristic peaks:
  • Pyrazole ring protons at δ 7.2–8.3 ppm.
  • Methyl groups (e.g., 4-methyl substituent) at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 223–470 for related derivatives) .

Q. What are the typical solubility and stability profiles of pyrazolo[3,4-b]pyridine carboxylic acids?

  • Methodological Answer :
  • Solubility : Poor in water; improve via sodium salt formation (neutralize with NaHCO₃) or DMSO/ethanol co-solvent systems .
  • Stability : Store at room temperature in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to light due to photooxidation risks .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, given competing side reactions?

  • Methodological Answer :
  • Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclocondensation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce dimerization .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C), improving yield by 15–20% .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) and evaluate effects on biological targets (e.g., kinase inhibition assays) .
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects in cell-based assays (e.g., autophagy induction vs. mTOR inhibition) .
  • Comparative Meta-Analysis : Cross-reference bioactivity data from PubChem, ChEMBL, and independent studies to validate trends .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., COX-2 or EGFR kinases) .
  • ADME Prediction : SwissADME to assess logP (lipophilicity), bioavailability, and blood-brain barrier penetration .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.